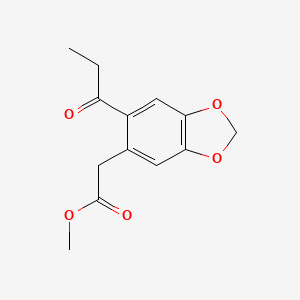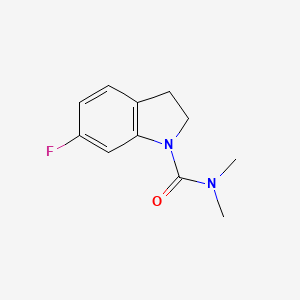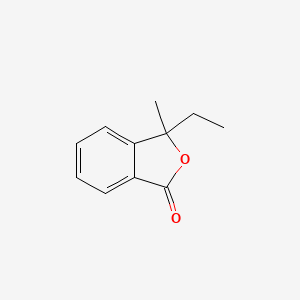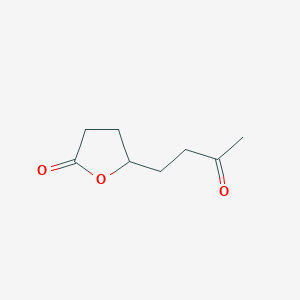
5-(3-Oxobutyl)oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Oxobutyl)oxolan-2-one is a chemical compound with the molecular formula C9H14O3. It is a γ-lactone, which is a type of cyclic ester. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Oxobutyl)oxolan-2-one typically involves the reaction of a suitable precursor with a lactone-forming reagent. One common method is the reaction of 4-hydroxybutanoic acid with acetic anhydride under acidic conditions to form the lactone ring. The reaction is usually carried out at elevated temperatures to facilitate the formation of the cyclic ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous flow process. This involves the use of a reactor where the precursor and reagents are continuously fed, and the product is continuously removed. This method allows for efficient production and high yields of the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Oxobutyl)oxolan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are often employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted lactones and esters.
Aplicaciones Científicas De Investigación
5-(3-Oxobutyl)oxolan-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-(3-Oxobutyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The exact molecular targets and pathways involved in its action are still under investigation, but it is known to interact with enzymes and other proteins in biological systems.
Comparación Con Compuestos Similares
5-(3-Oxobutyl)oxolan-2-one can be compared with other similar compounds, such as:
γ-Butyrolactone (GBL): A structurally similar lactone with different reactivity and applications.
δ-Valerolactone: Another lactone with a different ring size and chemical properties.
ε-Caprolactone: A larger lactone used in polymer production.
The uniqueness of this compound lies in its specific reactivity and the ability to form a variety of derivatives through different chemical reactions. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
89927-33-3 |
|---|---|
Fórmula molecular |
C8H12O3 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
5-(3-oxobutyl)oxolan-2-one |
InChI |
InChI=1S/C8H12O3/c1-6(9)2-3-7-4-5-8(10)11-7/h7H,2-5H2,1H3 |
Clave InChI |
JJSQOYCRHZPDHY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCC1CCC(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Methyl(phenyl)sulfamoyl]pentanoic acid](/img/structure/B14398220.png)
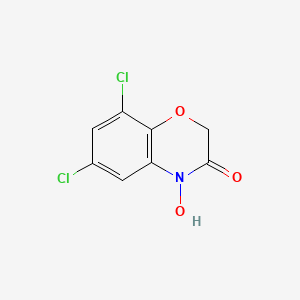
![2-Methyl-3-[(oxolan-2-yl)oxy]propan-1-ol](/img/structure/B14398243.png)
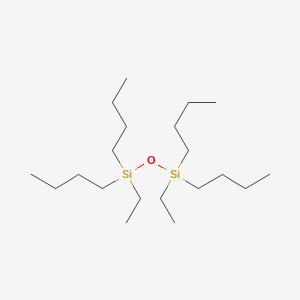
![2-[(4-Fluorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14398256.png)
![Diethyl [benzyl(3-oxobutanoyl)amino]propanedioate](/img/structure/B14398257.png)
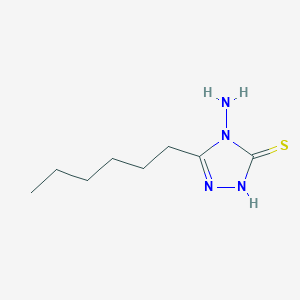
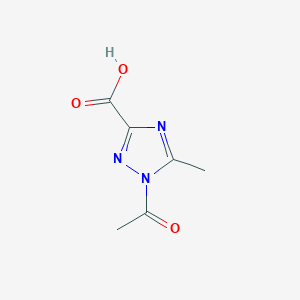
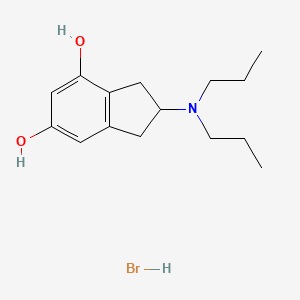
![3-Chloro-5,7-bis(dibromomethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14398271.png)
